Scientific Field: Organic Chemistry
Summary of Application: 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.
Results or Outcomes: The outcome of the reaction is the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.
Summary of Application: 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation.
Methods of Application: The reaction was carried out in the presence of a copper pre-catalyst, PEG 3400, and Cs2CO3 under microwave activation.
Results or Outcomes: The outcome of the reaction is the synthesis of 1-(2-Nitrophenyl)-1H-indole.
Scientific Field: Catalysis and Chemical Engineering
Summary of Application: Ru based nanoparticles catalysts promoted with different transition metals were used in the hydrogenation of 1-iodo-4-nitrobenzene.
Methods of Application: The catalysts were prepared using spray wet impregnation method and characterized using scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR).
Results or Outcomes: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3.
Scientific Field: Physical Chemistry
Summary of Application: 4-Nitroanisole was used as a probe to determine Π* of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C.
Results or Outcomes: The outcome of the application is the determination of Kamlet-Taft solvent parameters.
Scientific Field: Microbiology
Summary of Application: 4-Nitroanisole was used as a carbon and energy supplement for the isolation of Rhodococcus strains.
Results or Outcomes: The outcome of the application is the isolation of Rhodococcus strains.
4-Iodo-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of iodine, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 279.03 g/mol. This compound typically appears as a light yellow to brown solid and has a melting point ranging from 60°C to 64°C. It is known for its unique structural features, which impart distinct chemical properties and biological activities.
This compound exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as:
The specific biological activities of 4-Iodo-2-methoxy-1-nitrobenzene may vary based on structural modifications and the presence of other functional groups.
Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene can be achieved through various methods:
4-Iodo-2-methoxy-1-nitrobenzene finds applications in various fields:
Studies on interaction profiles indicate that 4-Iodo-2-methoxy-1-nitrobenzene interacts with various biological targets:
Several compounds share structural similarities with 4-Iodo-2-methoxy-1-nitrobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Iodo-2-methoxy-4-nitrobenzene | 5458-84-4 | 0.98 | Different substitution pattern leading to varied reactivity. |
2-Iodo-4-methoxy-1-nitrobenzene | 214279-40-0 | 0.86 | Nitro group positioned differently affecting biological activity. |
1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7 | 0.88 | Similar structure but different substitution effects on reactivity. |
4-Iodo-1-methoxy-2-nitrobenzene | 52692-09-8 | 0.85 | Variation in positioning of functional groups influencing synthesis routes. |
1,4-Diiodo-2-methoxy-5-nitrobenzene | 55215-55-9 | 0.80 | Increased iodine content may enhance reactivity but complicates synthesis. |
Each of these compounds presents unique characteristics that influence their chemical behavior and potential applications, distinguishing them from one another while sharing foundational structural elements with 4-Iodo-2-methoxy-1-nitrobenzene.
The IUPAC name 4-iodo-2-methoxy-1-nitrobenzene reflects the substituents’ positions relative to the benzene ring. The numbering system places the nitro group at position 1, methoxy at position 2, and iodo at position 4, following the lowest possible numbering priority rules. The molecular formula C₇H₆INO₃ indicates one iodine, one nitro, and one methoxy substituent attached to the aromatic core.
Property | Value | Source |
---|---|---|
Molecular Weight | 279.03 g/mol | |
CAS Registry Number | 860585-81-5 | |
SMILES | COC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
InChIKey | HIXMWPAZDDJWNC-UHFFFAOYSA-N |
The compound is also referred to as 5-iodo-2-nitroanisole or 1-iodo-2-nitro-4-methoxybenzene, depending on substituent prioritization. Positional isomers such as 1-iodo-2-methoxy-4-nitrobenzene (CAS 5458-84-4) and 4-iodo-3-nitroanisole (CAS 58755-70-7) exist, differing in substituent arrangements.
Nitroaromatic compounds like 4-iodo-2-methoxy-1-nitrobenzene owe their existence to advancements in nitration chemistry. The first nitroaromatic compound, nitrobenzene, was synthesized in 1834 by Eilhardt Mitscherlich using fuming nitric acid. Modern nitration employs mixed sulfuric and nitric acids to generate nitronium ions (NO₂⁺), which undergo electrophilic aromatic substitution.
The development of multi-substituted nitrobenzenes, including halogenated and methoxylated variants, emerged from the need for intermediates in dye, pharmaceutical, and explosive synthesis. For example, nitroanisole (methoxy-nitrobenzene) derivatives serve as precursors for azo dyes and aniline-based chemicals. The inclusion of iodine in 4-iodo-2-methoxy-1-nitrobenzene reflects contemporary interest in halogenated aromatic systems for cross-coupling reactions.
Nitroanisole derivatives exhibit positional isomerism based on the relative positions of the nitro and methoxy groups:
Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | |
---|---|---|---|---|
2-Nitroanisole | 9–10 | 272–273 | 1.254 | |
3-Nitroanisole | 36–38 | 258 | 1.373 | |
4-Nitroanisole | 50–54 | 260 | 1.254 |
The introduction of iodine at position 4 in 4-iodo-2-methoxy-1-nitrobenzene alters electronic and steric properties. Iodine’s bulky size and electron-withdrawing nature influence reactivity, directing electrophilic substitutions to less hindered positions. This substitution pattern is critical for applications in organometallic coupling reactions.
The molecular geometry of 4-Iodo-2-methoxy-1-nitrobenzene exhibits distinctive structural features that arise from the specific positioning of the iodine, methoxy, and nitro substituents on the benzene ring [1]. Related iodo-nitrobenzene compounds have been extensively studied through single-crystal X-ray diffraction, providing valuable insights into the geometric parameters of this class of molecules [3].
The carbon-iodine bond length in related structures has been determined to be approximately 2.1017 Å, which is consistent with typical aromatic carbon-iodine bond distances [3]. This bond length reflects the significant size of the iodine atom and its influence on the overall molecular geometry [3]. The presence of the iodine substituent introduces notable intermolecular interactions, particularly through halogen bonding mechanisms [3].
A critical geometric feature observed in these compounds is the close intramolecular contact between the iodine atom and oxygen atoms of the nitro group [3]. In 1-Iodo-4-methoxy-2-nitrobenzene, this intramolecular iodine-oxygen distance measures 3.0295 Å, which is significantly shorter than the sum of van der Waals radii (3.50 Å) [3]. This close contact suggests the presence of halogen bonding interactions that influence the molecular conformation and stability [3].
The crystallographic data for related halogenated nitrobenzene compounds demonstrates that intermolecular iodine-oxygen interactions lead to the formation of zigzag chain structures along specific crystallographic axes [3] [4]. These supramolecular arrangements are further stabilized by weak π-π interactions with ring centroid distances of approximately 3.8416 Å [3].
Table 1: Molecular Geometry and Crystallographic Data for Iodo-Nitrobenzene Compounds | |||||||
---|---|---|---|---|---|---|---|
Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | C-I Bond Length (Å) | Intramolecular I···O Distance (Å) |
1-Iodo-4-methoxy-2-nitrobenzene | Orthorhombic | Pbca | 18.637 | 11.6257 | 7.474 | 2.1017 | 3.0295 |
4-Chloro-1-iodo-2-nitrobenzene | Triclinic | Not specified | Not reported | Not reported | Not reported | Not reported | Not reported |
2,4-Dichloro-1-iodo-6-nitrobenzene | Orthorhombic | Pnma | 8.776 | 6.8989 | 14.3518 | Not reported | 3.387 |
The spectroscopic characterization of 4-Iodo-2-methoxy-1-nitrobenzene provides comprehensive information about its electronic structure and molecular environment [7] [8] [9]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the chemical environment of individual atoms within the molecule [7] [8].
Proton nuclear magnetic resonance spectroscopy of related iodo-methoxy-nitrobenzene compounds reveals characteristic chemical shift patterns that reflect the electronic influence of the substituents [7] [8] [9]. For 1-Iodo-4-methoxy-2-nitrobenzene, the proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits signals at δ 7.61 (singlet, 1 hydrogen) and δ 7.39 (singlet, 1 hydrogen) corresponding to aromatic protons, and δ 3.96 (singlet, 3 hydrogens) for the methoxy group [9]. The 2-Iodo-4-methoxy-1-nitrobenzene isomer displays a more complex splitting pattern with signals at δ 7.99 (doublet, J = 9.1 Hz, 1 hydrogen), δ 7.53 (doublet, J = 2.6 Hz, 1 hydrogen), δ 6.95 (doublet of doublets, J = 2.5, 9.1 Hz, 1 hydrogen), and δ 3.88 (singlet, 3 hydrogens) [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment [7] [8] [9]. The carbon-13 spectrum of 1-Iodo-4-methoxy-2-nitrobenzene exhibits characteristic resonances at δ 152.7, 149.1, 145.1, 123.1, 109.0, and 56.7 parts per million [9]. The downfield shifts observed for carbons bearing electron-withdrawing groups reflect the deshielding effect of the nitro substituent [9]. For the 2-Iodo-4-methoxy-1-nitrobenzene isomer, carbon-13 resonances appear at δ 162.5, 145.4, 127.4, 127.1, 114.1, 88.1, and 56.1 parts per million [9].
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in 4-Iodo-2-methoxy-1-nitrobenzene [10] [11] [15]. The nitro group exhibits two prominent absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations [10] [35]. The asymmetric nitro stretch typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch occurs between 1390-1330 cm⁻¹ [35]. These bands are characteristically intense due to the high polarity of the nitrogen-oxygen bonds [35].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methoxy carbon-oxygen stretching mode is observed in the 1000-1300 cm⁻¹ range [10] [35]. The infrared spectrum also exhibits a scissors bending vibration of the nitro group in the 890-835 cm⁻¹ region [35].
Ultraviolet-visible spectroscopy of nitrobenzene derivatives reveals electronic transitions that are characteristic of the aromatic system and its substituents [16] [33]. Aromatic nitro compounds typically exhibit extended conjugation that results in absorption at longer wavelengths compared to simple nitroalkanes [33]. While nitroalkanes show weak n→π* transitions around 270 nanometers, aromatic nitro compounds absorb in the 330 nanometer region due to the extended conjugation between the benzene ring and the nitro group [33].
Table 2: Spectroscopic Properties of Iodo-Methoxy-Nitrobenzene Compounds | ||
---|---|---|
Compound/Property | Chemical Shift/Frequency | Solvent/Conditions |
1-Iodo-4-methoxy-2-nitrobenzene ¹H Nuclear Magnetic Resonance | δ 7.61 (s, 1H), 7.39 (s, 1H), 3.96 (s, 3H) | Deuterated chloroform, 400 megahertz |
1-Iodo-4-methoxy-2-nitrobenzene ¹³C Nuclear Magnetic Resonance | δ 152.7, 149.1, 145.1, 123.1, 109.0, 56.7 parts per million | Deuterated chloroform, 100 megahertz |
2-Iodo-4-methoxy-1-nitrobenzene ¹H Nuclear Magnetic Resonance | δ 7.99 (d, J=9.1 Hz, 1H), 7.53 (d, J=2.6 Hz, 1H), 6.95 (dd, J=2.5,9.1 Hz, 1H), 3.88 (s, 3H) | Deuterated chloroform, 400 megahertz |
2-Iodo-4-methoxy-1-nitrobenzene ¹³C Nuclear Magnetic Resonance | δ 162.5, 145.4, 127.4, 127.1, 114.1, 88.1, 56.1 parts per million | Deuterated chloroform, 100 megahertz |
Nitrobenzene Infrared (asymmetric nitrogen dioxide stretch) | 1527 cm⁻¹ (1550-1500 cm⁻¹ range) | Potassium bromide pellet/Attenuated Total Reflectance |
Nitrobenzene Infrared (symmetric nitrogen dioxide stretch) | 1350 cm⁻¹ (1390-1330 cm⁻¹ range) | Potassium bromide pellet/Attenuated Total Reflectance |
Computational chemistry investigations of 4-Iodo-2-methoxy-1-nitrobenzene employ density functional theory methods to elucidate electronic structure, molecular orbital characteristics, and energetic properties [30] [31] [34]. These theoretical approaches provide valuable insights into the electronic behavior and reactivity patterns of halogenated nitrobenzene compounds .
Density functional theory calculations using the B3LYP functional with 6-31G* basis sets represent the standard computational approach for investigating organic nitrogen compounds [31] [34]. The electronic properties of iodo-nitrobenzene derivatives are particularly sensitive to the choice of computational method due to the presence of heavy atoms and extended conjugation systems [34].
Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are crucial parameters for understanding chemical reactivity [30] [31]. For aromatic nitro compounds, the highest occupied molecular orbital energies typically range from -6.5 to -7.0 electron volts, while lowest unoccupied molecular orbital energies fall between -2.0 to -2.5 electron volts [31]. The energy gap between these frontier orbitals, ranging from 4.0 to 5.0 electron volts, determines the electronic excitation properties and chemical reactivity [30] [31].
The presence of the nitro group significantly influences the electronic structure by acting as a strong electron-withdrawing substituent [33] [35]. This electron-withdrawing effect stabilizes the lowest unoccupied molecular orbital and modifies the overall electronic distribution within the aromatic system [31] [33]. The iodine substituent contributes additional electronic effects through its high polarizability and potential for halogen bonding interactions [37] [38].
Computational studies indicate that the molecular geometry optimization typically yields carbon-iodine bond lengths in the range of 2.08 to 2.12 Ångströms, consistent with experimental crystallographic data [37]. The carbon-nitrogen bond lengths are predicted to be 1.47 to 1.49 Ångströms, while carbon-oxygen bond lengths fall within 1.35 to 1.37 Ångströms [37].
The dihedral angle between the benzene ring and the nitro group represents a critical geometric parameter that influences the electronic coupling between these moieties [23] [37]. Computational optimization suggests that this dihedral angle can range from 0 to 30 degrees, depending on the specific substitution pattern and intermolecular interactions [23] [37].
Dipole moment calculations provide insights into the polar nature of these compounds, with predicted values ranging from 3.5 to 4.5 Debye units [33]. This high polarity arises from the combined effects of the electron-withdrawing nitro group and the electron-donating methoxy group [33].
Polarizability calculations indicate values in the range of 15 to 20 cubic Ångströms, reflecting the influence of the large iodine atom on the molecular electronic response [37]. These polarizability values are important for understanding intermolecular interactions and halogen bonding phenomena [37] [38].
Table 3: Computational Chemistry Parameters for 4-Iodo-2-methoxy-1-nitrobenzene | ||
---|---|---|
Parameter | Estimated Values | Density Functional Theory Method |
Highest Occupied Molecular Orbital Energy (electron volts) | -6.5 to -7.0 | B3LYP/6-31G* |
Lowest Unoccupied Molecular Orbital Energy (electron volts) | -2.0 to -2.5 | B3LYP/6-31G* |
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (electron volts) | 4.0 to 5.0 | B3LYP/6-31G* |
Dipole Moment (Debye) | 3.5 to 4.5 | B3LYP/6-31G* |
Polarizability (cubic Ångströms) | 15 to 20 | B3LYP/6-31G* |
Carbon-Iodine Bond Length (Ångströms, optimized) | 2.08 to 2.12 | B3LYP/6-31G* |
Carbon-Nitrogen Bond Length (Ångströms, optimized) | 1.47 to 1.49 | B3LYP/6-31G* |
Carbon-Oxygen Bond Length (Ångströms, optimized) | 1.35 to 1.37 | B3LYP/6-31G* |
Oxygen-Nitrogen-Oxygen Angle (degrees) | 123 to 125 | B3LYP/6-31G* |
Dihedral Angle (benzene-nitro) | 0 to 30 | B3LYP/6-31G* |
Traditional electrophilic aromatic substitution represents the foundational methodology for introducing iodine into aromatic systems [1] [2] [3]. The classical approach employs molecular iodine in combination with oxidizing agents to generate the electrophilic iodine species necessary for aromatic substitution [1] [3].
The most widely employed traditional method involves the reaction of aromatic substrates with iodine in the presence of nitric acid as an oxidizing agent [1] [2]. This system generates the electrophilic iodonium ion (I⁺) through the oxidation of molecular iodine by nitric acid [3] [4]. The mechanism proceeds through initial formation of the electrophilic species, followed by attack on the aromatic ring to form the arenium ion intermediate, and subsequent deprotonation to restore aromaticity [3] [5].
For 4-Iodo-2-methoxy-1-nitrobenzene synthesis, the reaction typically employs 2-methoxy-1-nitrobenzene as the starting material. The methoxy group acts as a strong ortho/para-directing activating group, while the nitro group provides meta-direction but with significantly reduced activating power [6] [7]. The regioselectivity is primarily controlled by the methoxy substituent, leading to preferential iodination at the para position relative to the methoxy group [6] [8].
The standard procedure involves dissolving the aromatic substrate in glacial acetic acid, followed by treatment with iodine and a mixture of nitric and sulfuric acids [9]. Reaction temperatures typically range from 25°C to 100°C, with reaction times varying from 1 to 6 hours depending on substrate reactivity [9]. Yields for this methodology generally fall within the 60-85% range for activated aromatic systems [9].
Iodine monochloride (ICl) represents an enhanced electrophilic iodinating agent compared to molecular iodine [10] [9]. The increased electrophilicity of ICl enables more efficient iodination under milder conditions [9]. However, the use of ICl introduces the challenge of competing chlorination, which must be carefully controlled through appropriate reaction conditions [10] [9].
Mechanistic studies have demonstrated that ICl forms charge-transfer complexes with electron-rich aromatic substrates, leading to electron-transfer processes that generate radical cation intermediates [9]. These intermediates can undergo either iodination or chlorination, depending on the specific reaction conditions employed [9].
The regioselectivity observed with ICl systems generally favors para-substitution when methoxy groups are present, consistent with the directing effects observed in traditional electrophilic aromatic substitution [9]. The enhanced electrophilicity of ICl enables successful iodination of moderately activated substrates that may be unreactive toward molecular iodine alone [9].
Transition metal-catalyzed iodination represents a significant advancement in synthetic methodology, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance [11] [12] [13]. These methods leverage the unique properties of transition metals to facilitate carbon-halogen bond formation through various mechanistic pathways.
Copper-catalyzed iodination has emerged as a powerful tool for aromatic functionalization [14] [10]. The methodology typically employs copper iodide as the catalyst in combination with phenanthroline ligands to generate active copper complexes capable of facilitating iodination [14] [10].
A notable example involves the use of copper acetate, silver sulfate, and 2,9-dimethyl-1,10-phenanthroline in dimethyl sulfoxide at elevated temperatures [15]. The reaction proceeds through initial iodination of one aromatic component followed by cross-coupling with a second aromatic partner [14]. This approach enables the formation of biaryl systems while simultaneously introducing iodine functionality [14].
The mechanism involves copper-mediated activation of iodine sources, followed by electrophilic aromatic substitution or oxidative coupling pathways [14] [10]. The regioselectivity is influenced by both electronic and steric factors, with electron-rich positions being favored for iodination [14].
For the synthesis of 4-Iodo-2-methoxy-1-nitrobenzene, copper-catalyzed methods offer the advantage of one-pot procedures that can combine iodination with subsequent functionalization reactions [14]. However, the requirement for elevated temperatures (typically 160°C) and extended reaction times (24 hours) represents a limitation compared to other methodologies [15].
Palladium-catalyzed carbon-hydrogen iodination has gained significant attention due to the ability of palladium complexes to facilitate selective carbon-halogen bond formation [16] [17] [18] [19]. These methodologies typically employ palladium catalysts in combination with iodine sources and appropriate oxidants to achieve direct aromatic iodination [16] [18].
The mechanism generally involves palladium-mediated carbon-hydrogen activation followed by iodine transfer to form the carbon-iodine bond [18] [19]. The regioselectivity can be controlled through the choice of directing groups and reaction conditions [18] [20].
Recent developments include electrochemical palladium-catalyzed iodination, which offers enhanced sustainability and control over the oxidation process [16]. The use of electrochemical conditions enables precise control of the oxidation state and reduces the need for chemical oxidants [16].
For substrates containing methoxy and nitro substituents, palladium-catalyzed methods typically exhibit excellent chemoselectivity, avoiding over-oxidation or unwanted side reactions [16] [18]. The mild reaction conditions (room temperature to 80°C) and relatively short reaction times (12-48 hours) make these methods attractive for sensitive substrates [16] [18].
Gold catalysis has emerged as a powerful tool for aromatic functionalization, offering unique reactivity patterns and exceptional functional group tolerance [21] [22] [23]. Gold-catalyzed iodination typically employs gold complexes as catalysts in combination with appropriate iodine sources and activating agents [21] [23].
The mechanism involves gold-mediated activation of aromatic carbon-hydrogen bonds, followed by iodine transfer through various pathways including electrophilic aromatic substitution or oxidative processes [21] [23]. The soft nature of gold enables selective activation of aromatic systems while tolerating sensitive functional groups [23].
Gold-catalyzed methodologies often exhibit exceptional regioselectivity and chemoselectivity, making them particularly valuable for complex synthetic applications [21] [23]. The ability to operate under mild conditions (room temperature to 40°C) with high efficiency (70-95% yields) represents a significant advantage [21].
For 4-Iodo-2-methoxy-1-nitrobenzene synthesis, gold-catalyzed methods offer the potential for highly selective iodination with minimal side product formation [21]. However, the cost of gold catalysts and the requirement for specialized ligands may limit their widespread application [21].
The regioselectivity of electrophilic aromatic substitution in methoxy-substituted aromatic compounds is governed by the strong electron-donating character of the methoxy group and its ortho/para-directing effects [6] [24] [7] [25]. Understanding and controlling this regioselectivity is crucial for the efficient synthesis of 4-Iodo-2-methoxy-1-nitrobenzene.
The methoxy group represents one of the most powerful ortho/para-directing activating groups in electrophilic aromatic substitution [6] [7] [25]. The electron-donating effect occurs through both resonance and inductive mechanisms, with resonance being the dominant factor [6] [7]. The oxygen atom donates electron density into the aromatic ring through orbital overlap, creating increased electron density at the ortho and para positions [6] [24].
In 2-methoxy-1-nitrobenzene, the methoxy group directs incoming electrophiles to the positions ortho and para to its location [6] [8]. The para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho positions [6] [26]. The nitro group, being a strong electron-withdrawing and meta-directing group, opposes the directing effect of the methoxy group but is typically overwhelmed by the stronger activating influence of the methoxy substituent [6] [7].
The regioselectivity ratios for iodination of 2-methoxy-1-nitrobenzene typically show 85-95% para selectivity (4-iodo product) with modern electrophilic iodination methods [6] [9]. This high selectivity enables efficient synthesis of the desired 4-Iodo-2-methoxy-1-nitrobenzene isomer with minimal formation of regioisomeric byproducts [6].
Steric factors play a secondary but important role in determining regioselectivity [6] [26]. The methoxy group creates moderate steric hindrance at the adjacent ortho positions, particularly when bulky iodinating reagents are employed [6]. This steric effect enhances the preference for para-substitution over ortho-substitution [26].
The electronic environment created by the combination of methoxy and nitro substituents results in a polarized aromatic system with distinct reactivity patterns [6] [8]. Computational studies have demonstrated that the para position relative to the methoxy group exhibits the highest nucleophilic character, making it the most favorable site for electrophilic attack [8].
Temperature effects can influence regioselectivity, with higher temperatures generally leading to increased ortho/para ratios due to greater thermal energy overcoming steric barriers [26] [8]. However, for most practical synthetic applications, room temperature to moderate heating provides optimal selectivity [26].
The quantitative analysis of substituent effects in methoxy-nitrobenzene systems reveals the dominance of resonance effects over inductive effects [7] [8]. The methoxy group provides a Hammett sigma para value of -0.27, indicating strong electron donation, while the nitro group exhibits a sigma para value of +0.78, reflecting strong electron withdrawal [7].
The combined effect of these substituents creates a system where the methoxy group effectively overcomes the deactivating influence of the nitro group, maintaining sufficient reactivity for electrophilic iodination [7] [8]. This balance is crucial for achieving practical reaction rates while maintaining high regioselectivity [7].
Kinetic studies have demonstrated that the rate of iodination at the para position (relative to methoxy) is approximately 10³ times faster than at the meta position (relative to methoxy), providing a quantitative basis for the observed regioselectivity [8].
The purification of 4-Iodo-2-methoxy-1-nitrobenzene presents several technical challenges related to the compound's physical properties, potential for decomposition, and the need to separate closely related isomers [27] [28] [29]. Effective purification strategies are essential for obtaining high-purity material suitable for subsequent synthetic applications.
Recrystallization represents the most widely employed purification technique for aromatic nitro-iodo compounds [27] [30] [31]. The method relies on differential solubility between the target compound and impurities across different temperature ranges [27] [31]. For 4-Iodo-2-methoxy-1-nitrobenzene, several solvent systems have proven effective [27] [30].
Ethanol recrystallization provides a straightforward purification method with recovery yields of 85-92% and purity levels of 95-98% [27] [30]. The procedure involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [27]. The relatively polar nature of ethanol effectively dissolves the compound at elevated temperatures while rejecting less polar impurities [27].
Methanol-water mixtures (typically 9:1 ratio) offer enhanced purification efficiency, achieving recovery yields of 88-95% with purity levels reaching 98-99.5% [27] [30]. The addition of water to methanol creates a more selective solvent system that discriminates more effectively between the target compound and structurally similar impurities [27].
The recrystallization process requires careful control of cooling rates to optimize crystal quality and purity [27] [31]. Rapid cooling leads to smaller crystals with higher inclusion of impurities, while very slow cooling may result in lower yields due to increased solubility [31]. Optimal cooling rates typically involve natural cooling to room temperature followed by ice bath cooling [27] [30].
Column chromatography provides an alternative purification approach, particularly valuable when dealing with complex reaction mixtures or closely related isomers [28] [32] [33]. Silica gel represents the most commonly employed stationary phase for aromatic nitro compounds [28] [32].
The separation mechanism relies on differential adsorption of compounds to the silica surface based on their polarity and hydrogen bonding capability [32]. For 4-Iodo-2-methoxy-1-nitrobenzene, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a moderate polarity that enables effective separation from both more polar and less polar impurities [28].
Gradient elution systems typically employ hexane-dichloromethane mixtures, starting with low polarity (50% dichloromethane) and gradually increasing to pure dichloromethane [28]. This approach enables separation of compounds across a wide polarity range while maintaining reasonable separation times [28].
The recovery yields for column chromatography typically range from 75-85%, with purity levels of 95-99% [28]. While the yields are generally lower than recrystallization methods, the technique offers superior resolution for separating closely related isomers [28] [32].
Vacuum sublimation represents a solvent-free purification technique particularly suitable for compounds with appropriate volatility characteristics [34] [29]. The method involves heating the crude material under reduced pressure, allowing pure compound to sublime and condense on a cooled surface while leaving non-volatile impurities behind [29].
For 4-Iodo-2-methoxy-1-nitrobenzene, sublimation can achieve purities of 98-99.9% with recovery yields of 80-90% [29]. The technique is particularly valuable when solvent-free material is required or when dealing with compounds sensitive to protic solvents [29].
The sublimation process requires careful temperature control to avoid decomposition while achieving reasonable sublimation rates [29]. Typical conditions involve temperatures of 80-120°C under vacuum (0.1-1 mmHg), with collection on surfaces cooled to -10°C to 0°C [29].
Alternative crystallization solvents such as acetonitrile provide additional options for purification, particularly for compounds with specific solubility profiles [30]. Acetonitrile crystallization typically yields 82-90% recovery with 96-99% purity, offering a middle ground between ethanol and methanol-water systems [30].
The assessment of purity for 4-Iodo-2-methoxy-1-nitrobenzene requires multiple analytical techniques to ensure comprehensive characterization [35] [36] [37]. Melting point determination represents the most accessible purity assessment method, with pure compounds exhibiting sharp melting ranges (typically 1-2°C) [35] [36] [37].
The expected melting point for 4-Iodo-2-methoxy-1-nitrobenzene falls within the range of 68-73°C, based on data for related compounds [15] [38]. Impure samples typically exhibit broader melting ranges and depressed melting points [37].
Gas chromatography-mass spectrometry (GC-MS) provides quantitative purity assessment with detection limits suitable for identifying trace impurities [39] [40]. High-performance liquid chromatography (HPLC) offers alternative separation-based purity analysis, particularly valuable for thermally labile compounds [41].
Nuclear magnetic resonance (NMR) spectroscopy enables identification of both the target compound and potential impurities through characteristic chemical shift patterns . The combination of ¹H and ¹³C NMR provides comprehensive structural confirmation and purity assessment .
Based on the comprehensive analysis of synthetic methodologies, modern approaches such as N-iodosuccinimide in trifluoroacetic acid offer exceptional efficiency with reaction times of 5-8 minutes and yields of 94-99% [39] [40]. However, traditional methods remain valuable for their simplicity and established protocols, particularly when specialized reagents or equipment are unavailable [9].